Mannich Condensation: This classic approach involves the reaction of cyclopentanone, an amine (e.g., benzylamine), and formaldehyde to construct the bicyclic core [].
Grignard Addition: This method allows for introducing substituents at the 8-position of the bicyclic system. For example, Grignard reagents can react with 8-azabicyclo[3.2.1]octan-3-one to introduce a phenyl group at the 8-position [].
Nucleophilic Displacement: This strategy utilizes a triflate derivative of the alcohol at the 8-position to introduce various substituents [].
Ring-Closing Iodoamination: This approach, exemplified in the synthesis of (+)-pseudococaine, forms the 8-azabicyclo[3.2.1]octane scaffold with high diastereoselectivity [].
Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold exhibits a rigid bicyclic structure. The piperidine ring generally adopts a chair conformation, with substituents potentially occupying axial or equatorial positions, influencing the molecule's overall shape and interactions. X-ray crystallography has been extensively used to determine the three-dimensional structures of various derivatives [, , , , , , , ].
Mechanism of Action
Dopamine Transporter Inhibition: Certain derivatives, particularly those with substitutions at the 8-position, have been investigated for their ability to inhibit the dopamine transporter, a target relevant to cocaine addiction [].
5-HT3 Receptor Antagonism: Several studies highlight the potential of these compounds as antagonists for the 5-HT3 receptor, a target implicated in anxiety and nausea [, , ].
Nociceptin Opioid Receptor Agonism: Research suggests that some derivatives act as agonists for the nociceptin opioid receptor, demonstrating potential as analgesics and anti-inflammatory agents [, , ].
mTORC1/2 Inhibition: Recent studies have identified potent and selective mTORC1/2 inhibitors based on the 8-azabicyclo[3.2.1]octane scaffold, suggesting potential applications in cancer and neurological disorders [].
Physical and Chemical Properties Analysis
Solubility: Depending on the substituents, these compounds can exhibit varying degrees of solubility in water and organic solvents. For instance, CR3124, a 5-HT3 antagonist, displays relatively good solubility attributed to its conformational flexibility in different solvent environments [].
Lipophilicity: Substituents can impact the lipophilicity, a crucial parameter for drug-like properties. For example, benzhydryl ethers at the 8-position enhance selectivity towards the dopamine transporter compared to phenyl substitutions, suggesting differences in lipophilicity and binding interactions [].
Stability: The stability of these compounds can vary depending on the presence of labile functional groups. For instance, N-benzoyl substitution in 8-oxa-6-azabicyclo[3.2.1]octan-7-one leads to an elongation of the C-N bond, potentially influencing its stability and reactivity [].
Applications
Development of Analgesics: The discovery of NOP agonists like SCH221510 with potent antinociceptive effects in animal models of neuropathic and inflammatory pain highlights the potential of these compounds as novel analgesics [, ].
Treatment of Anxiety and Nausea: Compounds exhibiting 5-HT3 receptor antagonism, such as DAU 6215 and CR3124, hold promise as therapeutic agents for anxiety disorders and chemotherapy-induced nausea and vomiting [, , , ].
Treatment of Inflammatory Bowel Diseases: Research on the NOP agonist SCH 221510 suggests its potential as a therapeutic strategy for inflammatory bowel diseases due to its anti-inflammatory and antinociceptive actions in preclinical models [].
Targeting Cognitive Deficits: The development of selective α7 nicotinic acetylcholine receptor agonists, exemplified by [H]A-585539, provides valuable tools for investigating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders [].
Anti-tumor agents: Tropane-based compounds containing triazatricycloundecene scaffolds show promising antitumor properties against HepG2 (hepatocellular) and MCF7 (breast) human tumor carcinoma cell lines [].
Compound Description: SCH 221510 is a novel, potent, and orally active Nociceptin Opioid Receptor (NOP) agonist. [] It exhibits high affinity and functional selectivity for NOP over other opioid receptors (μ-, κ-, and δ-opioid receptors). [] Studies demonstrate its anxiolytic-like effects in various animal models, comparable to benzodiazepines but with a potentially reduced side-effect liability. [, ] SCH 221510 also shows promise in attenuating neuropathic and inflammatory pain, particularly when administered spinally. [] Moreover, it has demonstrated anti-inflammatory and antinociceptive effects in a mouse model of inflammatory bowel diseases. []
Compound Description: This group of compounds represents a series of derivatives with potential therapeutic applications. [] The specific pharmacological targets and activities of these compounds are not explicitly discussed in the provided abstract.
(+)-Monomorine I
Compound Description: (+)-Monomorine I is a natural product known for its pheromone activity. [] It is a chiral molecule with specific stereochemistry.
Relevance: The synthesis of (+)-Monomorine I utilizes an 8-azabicyclo[3.2.1]octan-3-one derivative as a key intermediate. [] This intermediate shares the core bicyclic structure with 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride, highlighting a synthetic connection between them.
Compound Description: PZ-1150 is a novel and potent 5-HT7 receptor antagonist with promising antidepressant-like and anxiolytic properties. [] Studies have investigated its metabolism using in vitro and in silico approaches, revealing its metabolic pathways and predicting it as a high-clearance agent in humans. []
Compound Description: This compound, also known as 6β-hydroxytropinone, represents a chiral building block for the tropane skeleton. [] Its synthesis utilizes an enantioselective approach based on the classical Mannich-type condensation. []
Compound Description: This group of compounds represents a series of N-substituted tropinone derivatives where an aryl group occupies the nitrogen atom. [] Crystallographic studies have been conducted on several derivatives, revealing insights into their conformational preferences and structural features influenced by through-bond interactions. []
Compound Description: PQR620 is a novel, potent, and selective mTORC1/2 inhibitor with potential applications in treating cancer and neurological disorders. [] It demonstrates high selectivity for mTOR over other kinases and effectively inhibits cancer cell growth. [] Additionally, PQR620 displays good brain penetration and exhibits antitumor effects in vivo, making it a promising candidate for CNS indications. []
Compound Description: This chiral compound is a derivative of 8-azabicyclo[3.2.1]octan-3-one with a benzyl group at the nitrogen and a chiral hydroxy(phenyl)methyl substituent at the 2-position. [] Its crystal structure, determined from a racemic mixture, revealed an intramolecular hydrogen bond involving the hydroxyl group and the nitrogen atom. []
8-Methyl-8-azabicyclo(3.2.1)octan-3-one
Compound Description: This compound serves as a fundamental building block for various 8-azabicyclo[3.2.1]octane derivatives. [] Its crystal structure has been determined, providing insights into the structural features of this bicyclic system. []
Compound Description: This compound is a derivative of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with an α-hydroxybenzyl group at the 2-position. [] Its structure, confirmed as the exo-anti diastereoisomer, reveals a flattened chair conformation of the piperidine ring and an intermolecular hydrogen bond between the hydroxyl group and the nitrogen atom. []
2-Substituted 8-Azabicyclo[3.2.1]octan-3-ones
Compound Description: This group encompasses a variety of 8-azabicyclo[3.2.1]octan-3-one derivatives with different substituents at the 2-position. [] The synthesis of these compounds typically involves aldol condensation reactions. []
Compound Description: This group of compounds represents a series of derivatives with potential cholagogic or antitumor activity. [] They were synthesized by condensing 8-butyl-8-azabicyclo[3.2.1]octan-3-one with various aromatic aldehydes. [] Preliminary pharmacological studies revealed that some compounds within this series displayed cholinergic activity, while others did not exhibit significant cholagogic effects. []
Compound Description: This group of compounds comprises a series of derivatives synthesized through a two-step process: aldol condensation of tropinone with aryl aldehydes followed by dehydration. [] This efficient method allows for the versatile introduction of various arylmethylidene substituents at the 2-position of the 8-methyl-8-azabicyclo[3.2.1]octan-3-one scaffold. []
Compound Description: This compound is a derivative of 8-azabicyclo[3.2.1]octan-3-one with a 2-fluoro-4-nitrophenyl group attached to the nitrogen. [] Its crystal structure reveals a chair conformation for the fused piperidine ring and an envelope conformation for the pyrrolidine ring. [] The fluorine atom exhibits disorder in the crystal structure. []
Compound Description: This group consists of three isomeric compounds, each with a benzyl group at the nitrogen and a (4-bromophenyl)(hydroxy)methyl substituent at the 2-position of the 8-azabicyclo[3.2.1]octan-3-one framework. [] These isomers, identified as (±)-exo,syn-, (+)-exo,anti-, and (±)-exo,anti-, differ in their relative configurations. [] Crystallographic studies have provided detailed insights into their absolute configurations and structural features, including intramolecular hydrogen bonding and intermolecular interactions. []
3,3-Disubstituted-(8-azabicyclo[3.2.1]octa-8-yl)-[5-(1H-pyrasol-4-yl)-thiophen-3-yl]methanone and Related Compounds
Compound Description: This group of compounds represents a series of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. [] The compounds feature a central thiophene ring linked to an 8-azabicyclo[3.2.1]octane moiety and a pyrazole ring. []
Compound Description: CR3124 is a novel and potent 5-HT3 receptor antagonist. [] Its physicochemical and biopharmaceutical properties, including pKa, solubility, and membrane permeability, have been extensively characterized. [] The studies suggest that CR3124 is a rigid molecule with restricted conformational flexibility due to intramolecular interactions. [] This rigidity contributes to its unique biopharmaceutical profile, characterized by low wettability, good solubility, and high membrane permeability. []
1,6,6-Trimethyl-2-azabicyclo[3.2.1]octan-3-one
Compound Description: This compound is obtained through the Beckmann rearrangement of the E isomer of 1,5,5-trimethylbicyclo(2.2.1)heptan-2-one oxime (isofenchone oxime). [] This reaction involves a stereospecific migration of a carbon atom, leading to the formation of the 2-azabicyclo[3.2.1]octane ring system. [] Reduction of this compound yields 1,6,6-trimethyl-2-azabicyclo(3.2.1)octane. []
Trans-mono-[2-(N'-[(R)-piperidine-3-carbonyl]hydrazinocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl]ester of sulfuric acid
Compound Description: This compound, used in combination with cefepime or sulbactam, is proposed for the prevention or treatment of bacterial infectious diseases. [] The specific mechanism of action and details of its antibacterial activity are not provided in the abstract.
Compound Description: These three compounds were studied to understand the impact of leaving group arrangements and solvent effects on elimination reactions. [] Theoretical calculations revealed that equatorial stereoisomers are generally more stable, with their stability further increasing in polar solvents. [] This stability difference suggests that equatorial stereoisomers are likely favored in elimination reactions. []
2-Azabicyclo[3.2.2]nonanes
Compound Description: This group of compounds, particularly the 2-azabicyclo[3.2.2]non-5-ylamines, showed promising in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1, exceeding the activity of related bicyclo[2.2.2]octane derivatives. [] Specifically, (7,8-diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine exhibited potent anti-trypanosomal and antiplasmodial activities. [] Although its in vivo activity against Plasmodium berghei in mice was moderate, this class of compounds holds potential as leads for developing new antiprotozoal agents. []
3-Amino-3-deoxy-D-altrose and Derivatives
Compound Description: These compounds, including methyl 3-amino-3-deoxy-α-D-altropyranoside hydrochloride, were synthesized via a highly stereoselective route involving the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals. [] This method provides access to optically active sugar derivatives with potential applications in carbohydrate chemistry. []
N-Cinnamoyl-8-oxa-6-azabicyclo(3.2.1)octan-7-one
Compound Description: This compound, a derivative of 8-oxa-6-azabicyclo[3.2.1]octan-7-one, has been studied using X-ray crystallography to understand the structural effects of N-acylation. [] The crystal structure revealed an elongation of the C–N bond in the lactam-amide moiety compared to the unsubstituted compound. [] This observation suggests that N-acylation influences the electronic properties and, potentially, the reactivity of the bicyclic system. []
Compound Description: This group of compounds was synthesized via a one-pot, three-component cycloaddition reaction using ZnCr2O4 nanoparticles as a reusable catalyst. [] The reaction involves isonicotinic acid hydrazide, aromatic aldehydes, and pyran, leading to the formation of substituted azetidine rings within the bicyclic structure. [] The use of ultrasound irradiation and a reusable catalyst highlights the efficiency and potential for scale-up of this synthetic approach. []
8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Compound Description: This compound is a furan-based monomer that can be synthesized from furfurylamine using a carbamate-promoted carboxylation strategy. [] This sustainable synthetic route avoids the use of harsh reagents and utilizes readily available starting materials, making it an attractive target for industrial applications.
Genistein
Compound Description: Genistein, traditionally known as a tyrosine kinase inhibitor, has been identified as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs). [] It exhibits a "type I" PAM profile, predominantly affecting the apparent peak current. [] This finding expands the potential therapeutic applications of genistein, particularly in diseases where modulating α7 nAChR activity is desirable. []
Compound Description: This bicyclic β-lactam is a key intermediate in the asymmetric synthesis of α-alkyl-α-amino acids. [] It is synthesized through a photochemical reaction involving an optically active oxazolidine carbene chromium complex and oxazine. [] This intermediate can be further alkylated and cleaved to afford optically active ester aldehydes, which are versatile precursors to various α-alkyl-α-amino acids. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.